molecular formula C10H13N3OS B11718281 2-[(E)-{[(Z)-[Amino(methylsulfanyl)methylidene]amino]imino}methyl]-4-methylphenol

2-[(E)-{[(Z)-[Amino(methylsulfanyl)methylidene]amino]imino}methyl]-4-methylphenol

Cat. No.: B11718281
M. Wt: 223.30 g/mol
InChI Key: AUYZAAGSGFULLW-WUXMJOGZSA-N
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Description

2-[(E)-{[(Z)-[Amino(methylsulfanyl)methylidene]amino]imino}methyl]-4-methylphenol is a complex organic compound with the molecular formula C10H13N3OS It is characterized by its unique structure, which includes a phenol group, an imine group, and a methylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-{[(Z)-[Amino(methylsulfanyl)methylidene]amino]imino}methyl]-4-methylphenol typically involves the reaction of 4-methylphenol with appropriate reagents to introduce the amino, methylsulfanyl, and imine groups. One common method involves the condensation of 4-methylphenol with a methylsulfanyl-substituted amine under controlled conditions to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-{[(Z)-[Amino(methylsulfanyl)methylidene]amino]imino}methyl]-4-methylphenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The imine group can be reduced to form amines.

    Substitution: The methylsulfanyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced derivatives.

    Substitution: Various substituted phenols depending on the reagents used.

Mechanism of Action

The mechanism of action of 2-[(E)-{[(Z)-[Amino(methylsulfanyl)methylidene]amino]imino}methyl]-4-methylphenol involves its interaction with specific molecular targets and pathways. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . The compound’s unique structure allows it to interact with various biological molecules, leading to its diverse effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(E)-{[(Z)-[Amino(methylsulfanyl)methylidene]amino]imino}methyl]-4-methylphenol is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity

Properties

Molecular Formula

C10H13N3OS

Molecular Weight

223.30 g/mol

IUPAC Name

methyl N'-[(E)-(2-hydroxy-5-methylphenyl)methylideneamino]carbamimidothioate

InChI

InChI=1S/C10H13N3OS/c1-7-3-4-9(14)8(5-7)6-12-13-10(11)15-2/h3-6,14H,1-2H3,(H2,11,13)/b12-6+

InChI Key

AUYZAAGSGFULLW-WUXMJOGZSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)O)/C=N/N=C(/N)\SC

Canonical SMILES

CC1=CC(=C(C=C1)O)C=NN=C(N)SC

Origin of Product

United States

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